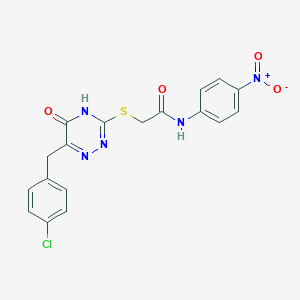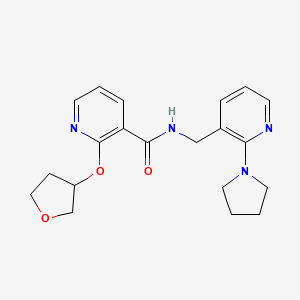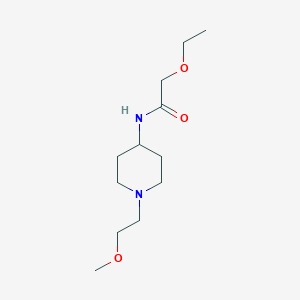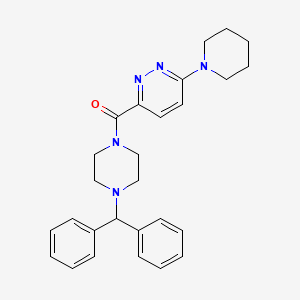
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mécanisme D'action
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide binds to the ATP-binding site of CK2 and inhibits its activity. CK2 has multiple substrates, including transcription factors, cell cycle regulators, and signaling molecules, which regulate various cellular processes. By inhibiting CK2 activity, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide disrupts these processes and induces cell death in cancer cells or reduces the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide induces cell death by inhibiting CK2 activity and disrupting cellular processes, including cell cycle progression, DNA repair, and apoptosis. In neurodegenerative diseases, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide reduces the accumulation of toxic proteins, such as amyloid beta and tau, and improves cognitive function. In viral infections, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide inhibits viral replication and reduces viral load.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has several potential future directions. One direction is the development of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the combination of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide with other chemotherapeutic agents to enhance its efficacy. Furthermore, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide could be tested in clinical trials for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Finally, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide could be used as a tool to study the role of CK2 in various cellular processes and diseases.
Méthodes De Synthèse
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 5-cyclohexyl-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzenesulfonyl chloride to yield the intermediate compound, which is finally converted to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide by reacting with 3-aminopropanol.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 is overexpressed and plays a crucial role in tumor growth, survival, and resistance to chemotherapy. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to inhibit CK2 activity and induce cell death in various cancer cell lines, including breast, prostate, lung, and pancreatic cancer. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models of these diseases. In viral infections, CK2 has been shown to play a role in viral replication and pathogenesis. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to inhibit the replication of several viruses, including HIV, HCV, and HPV.
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c18-13-6-8-14(9-7-13)26(23,24)11-10-15(22)19-17-21-20-16(25-17)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXYLCXBLXOATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B2906446.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2906448.png)

![Bicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2906451.png)
![7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2906453.png)
![(4-Methoxyphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906455.png)

![ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate](/img/structure/B2906457.png)
